[1,2-Phenylenebis(methylene)]bis(diethylphosphane)
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Overview
Description
[1,2-Phenylenebis(methylene)]bis(diethylphosphane): is an organophosphorus compound that features a phenylene group linked to two diethylphosphane groups via methylene bridges
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1,2-Phenylenebis(methylene)]bis(diethylphosphane) typically involves the reaction of 1,2-bis(bromomethyl)benzene with diethylphosphane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the phosphane groups. The general reaction scheme is as follows:
1,2-bis(bromomethyl)benzene+2diethylphosphane→[1,2-Phenylenebis(methylene)]bis(diethylphosphane)+2HBr
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: [1,2-Phenylenebis(methylene)]bis(diethylphosphane) can undergo various chemical reactions, including:
Oxidation: The phosphane groups can be oxidized to form phosphine oxides.
Substitution: The methylene groups can participate in substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: The major product is [1,2-Phenylenebis(methylene)]bis(diethylphosphane oxide).
Substitution: The products depend on the substituents introduced during the reaction.
Scientific Research Applications
Chemistry: [1,2-Phenylenebis(methylene)]bis(diethylphosphane) is used as a ligand in coordination chemistry. It can form complexes with various metal ions, which are studied for their catalytic properties in organic synthesis.
Biology and Medicine:
Industry: In industry, [1,2-Phenylenebis(methylene)]bis(diethylphosphane) may be used in the development of new catalytic systems for chemical manufacturing processes.
Mechanism of Action
The mechanism of action of [1,2-Phenylenebis(methylene)]bis(diethylphosphane) in catalytic processes involves its ability to coordinate with metal ions, forming stable complexes. These complexes can facilitate various chemical transformations by providing a suitable environment for the reaction to occur. The phosphane groups act as electron donors, stabilizing the metal center and enhancing its reactivity.
Comparison with Similar Compounds
[1,2-Phenylenebis(methylene)]bis(di-tert-butylphosphane): This compound has tert-butyl groups instead of ethyl groups, which can affect its steric and electronic properties.
[1,2-Phenylenebis(methylene)]bis(diphenylphosphane): This compound has phenyl groups, which can provide different electronic effects compared to ethyl groups.
Uniqueness: [1,2-Phenylenebis(methylene)]bis(diethylphosphane) is unique due to its specific combination of ethyl groups and methylene-bridged phenylene structure, which can influence its reactivity and coordination behavior in distinct ways compared to its analogs.
Properties
CAS No. |
695150-63-1 |
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Molecular Formula |
C16H28P2 |
Molecular Weight |
282.34 g/mol |
IUPAC Name |
[2-(diethylphosphanylmethyl)phenyl]methyl-diethylphosphane |
InChI |
InChI=1S/C16H28P2/c1-5-17(6-2)13-15-11-9-10-12-16(15)14-18(7-3)8-4/h9-12H,5-8,13-14H2,1-4H3 |
InChI Key |
WEFACARWUOMKEA-UHFFFAOYSA-N |
Canonical SMILES |
CCP(CC)CC1=CC=CC=C1CP(CC)CC |
Origin of Product |
United States |
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